Ethyl 2,3-dichloro-3-oxopropanoate

Description

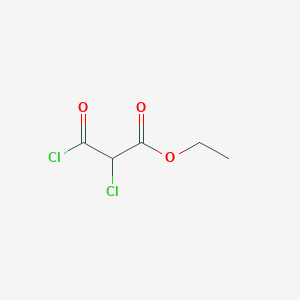

Ethyl 2,3-dichloro-3-oxopropanoate (CAS: 98025-26-4) is a chlorinated β-ketoester with the molecular formula C₅H₆Cl₂O₃ and a molar mass of 185.01 g/mol . Structurally, it features two chlorine atoms at the C2 and C3 positions of the propanoate chain and a ketone group at C2. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which enhance the electrophilicity of the keto group, facilitating nucleophilic attacks .

Properties

Molecular Formula |

C5H6Cl2O3 |

|---|---|

Molecular Weight |

185.00 g/mol |

IUPAC Name |

ethyl 2,3-dichloro-3-oxopropanoate |

InChI |

InChI=1S/C5H6Cl2O3/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3 |

InChI Key |

PRJNNBGKISDZEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic β-Ketoesters

Ethyl 3-(2,4-Dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9)

- Molecular Formula : C₁₁H₁₀Cl₂O₃

- Molar Mass : 261.10 g/mol

- Key Features : Aromatic ring substituted with chlorine atoms at the 2- and 4-positions.

- Research in the European Journal of Medicinal Chemistry highlights its role in developing antimicrobial agents .

Ethyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)

Aliphatic Chlorinated β-Ketoesters

Ethyl 3-Chloro-2-methyl-3-oxopropanoate (CAS: 50496-34-9)

- Molecular Formula : C₆H₉ClO₃

- Molar Mass : 164.59 g/mol

- Key Features : Methyl group at C2 and chlorine at C3.

- Synthesis: Prepared via Claisen condensation or halogenation of β-ketoesters.

Methyl 3-Chloro-3-oxopropanoate (CAS: 37517-81-0)

Fluorinated Analogues

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate (CAS: 1479-22-7)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Reactivity Trends : Chlorine and fluorine substituents enhance electrophilicity, but fluorine’s higher electronegativity leads to faster reaction rates in nucleophilic additions .

- Physical Properties : Methyl esters exhibit lower boiling points than ethyl esters, impacting their use in high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,3-dichloro-3-oxopropanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of ethyl 3-oxopropanoate derivatives using reagents like PCl₅ in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for substrate:PCl₅) are critical for maximizing yield (70–85%) .

- Comparison : Substituting PCl₅ with POCl₃ reduces byproduct formation but requires longer reaction times (24–48 hrs) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?

- NMR : The compound exhibits distinct signals for the dichloro-oxo moiety:

- ¹H NMR : δ 1.3 ppm (triplet, ester -CH₂CH₃), δ 4.2 ppm (quartet, ester -OCH₂), δ 4.8 ppm (singlet, -COCl₂) .

- ¹³C NMR : δ 170 ppm (C=O), δ 60–70 ppm (Cl-C=O) .

- IR : Strong absorption at 1740 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Cl) .

Q. What are the common nucleophilic substitution reactions involving this compound?

- Reagents : Sodium azide (NaN₃) or potassium thiocyanate (KSCN) in DMF at 60°C yield azido or thiocyanate derivatives, respectively.

- Products : Substitution at the 3-chloro position is favored due to steric and electronic effects, with >90% selectivity .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the reactivity of the dichloro-oxo moiety in nucleophilic attacks?

- Mechanistic Insight : Density Functional Theory (DFT) calculations reveal that the 3-chloro group has a lower activation energy (ΔG‡ = 25 kJ/mol) for substitution due to hyperconjugative stabilization of the transition state .

- Comparison : Mono-chloro analogs (e.g., Ethyl 3-chloro-3-oxopropanoate) show higher ΔG‡ (35 kJ/mol), explaining slower reaction kinetics .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Crystallography : Use SHELXL for refinement, focusing on resolving disorder in the dichloro group. Twinning analysis (SHELXT) is recommended for crystals with pseudo-symmetry .

- Case Study : Discrepancies in unit cell parameters (e.g., a-axis variations ±0.5 Å) arise from solvent inclusion; toluene-free recrystallization improves reproducibility .

Q. How can in vitro assays evaluate the bioactivity of this compound-derived compounds?

- Enzyme Inhibition : Test derivatives against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC₅₀ values <10 µM indicate potent inhibition .

- Cytotoxicity : MTT assays on HEK-293 cells show low toxicity (EC₅₀ >100 µM), supporting its use as a non-cytotoxic intermediate .

Q. What role does steric hindrance play in the hydrolysis kinetics of this compound?

- Kinetic Analysis : Under basic conditions (NaOH/EtOH), the 2-chloro group retards hydrolysis (k = 0.02 min⁻¹) compared to mono-chloro analogs (k = 0.05 min⁻¹) due to steric shielding of the ester carbonyl .

- Product Distribution : Hydrolysis yields 2,3-dichloro-3-oxopropanoic acid (85%) and ethanol, confirmed by GC-MS .

Methodological Considerations

Q. How should researchers handle and store this compound to prevent decomposition?

- Storage : Store at –20°C under inert gas (N₂/Ar) to minimize hydrolysis. Desiccants (e.g., molecular sieves) extend shelf life to >6 months .

- Safety : Use PPE (nitrile gloves, P95 respirators) and fume hoods due to lachrymatory vapors .

Q. What analytical techniques validate the purity of synthetic this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.